1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Overview
Description
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane, also known as BPOH, is a peroxide compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. BPOH is an important reagent in organic chemistry and biochemistry due to its unique properties and versatile applications.
Mechanism of Action
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane acts as a radical initiator by undergoing homolytic cleavage of the peroxide bond, generating two free radicals. These free radicals can initiate polymerization reactions by adding to the double bonds of monomers. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is a relatively stable peroxide compound that can be stored and transported safely.
Biochemical and Physiological Effects
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has been shown to have cytotoxic effects on cancer cells in vitro. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is a versatile reagent that is easy to handle and store. It can be used in a wide range of organic synthesis and polymerization reactions. However, 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane can be hazardous if not handled properly. It is a strong oxidizing agent that can react violently with organic compounds and cause fires or explosions. Therefore, it should be handled with care and stored in a cool, dry place away from sources of heat and flame.
Future Directions
There are several potential future directions for research on 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane. One area of interest is the development of new polymerization reactions using 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane as a radical initiator. Another area of interest is the investigation of the cytotoxic and anti-inflammatory effects of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane in vivo, using animal models of cancer and inflammation. Additionally, the synthesis of new peroxide compounds based on the structure of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane could lead to the discovery of new reagents with unique properties and applications.
Scientific Research Applications
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, such as the polymerization of styrene and other vinyl monomers. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane can also be used as a source of free radicals in organic synthesis, such as the oxidation of alcohols and the dehalogenation of organic compounds.
properties
IUPAC Name |
1,1-bis(2-methylpentan-2-ylperoxy)cyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-7-12-16(3,4)19-21-18(14-10-9-11-15-18)22-20-17(5,6)13-8-2/h7-15H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCFYPTKHCPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561826 | |
Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane | |
CAS RN |
22743-71-1 | |
Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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